

DavePhos in C-N Coupling: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: DavePhos

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For researchers, scientists, and drug development professionals, **DavePhos** (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl) has emerged as a highly effective and versatile ligand in palladium-catalyzed carbon-nitrogen (C-N) cross-coupling reactions. Its robust performance, particularly in the challenging Buchwald-Hartwig amination of aryl and heteroaryl halides, has made it a valuable tool in the synthesis of complex molecules, including active pharmaceutical ingredients.

This document provides detailed application notes on the substrate scope of **DavePhos** in C-N coupling reactions, complete with structured quantitative data and comprehensive experimental protocols for key transformations.

Introduction to DavePhos in C-N Coupling

DavePhos is a member of the highly successful class of biarylmonophosphine ligands developed by the Buchwald group. Its structure, featuring a bulky dicyclohexylphosphino group and a dimethylamino moiety, imparts a unique combination of steric bulk and electron-donating properties to the palladium catalyst. This facilitates the key steps of the catalytic cycle—oxidative addition and reductive elimination—enabling the efficient coupling of a broad range of aryl and heteroaryl halides with various primary and secondary amines.

The utility of **DavePhos** is particularly evident in its ability to promote couplings involving historically challenging substrates, such as electron-rich or sterically hindered aryl chlorides, and a wide array of amine coupling partners.

Substrate Scope of DavePhos in C-N Coupling Reactions

The following tables summarize the performance of **DavePhos** in the palladium-catalyzed amination of various aryl and heteroaryl halides with a range of primary and secondary amines. The data highlights the broad applicability of this ligand in synthesizing diverse arylamine structures.

Table 1: Palladium-Catalyzed Amination of Aryl Halides with Primary Amines using DavePhos

Aryl Halide	Primary Amine	Pd Source (mol %)	Ligand (mol %)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
4-Chlorotoluene	n-Hexylamine	Pd ₂ (dba) ₃ (1.0)	DavePhos (2.0)	NaOtBu	Toluene	100	18	95	[1]
2-Bromotoluene	Aniline	Pd(OAc) ₂ (1.0)	DavePhos (1.5)	Cs ₂ CO ₃	Toluene	80	24	92	[1]
4-Bromoanisole	Benzylamine	Pd ₂ (dba) ₃ (0.5)	DavePhos (1.0)	K ₃ PO ₄	Dioxane	100	12	98	[1]
1-Chloro-4-(trifluoromethyl)benzene	Cyclohexylamine	Pd(OAc) ₂ (2.0)	DavePhos (3.0)	NaOtBu	Toluene	110	24	88	[1]
3-Bromopyridine	n-Butylamine	Pd ₂ (dba) ₃ (1.0)	DavePhos (2.0)	NaOtBu	Toluene	90	16	91	[1]

Table 2: Palladium-Catalyzed Amination of Aryl Halides with Secondary Amines using DavePhos

Aryl Halide	Secondary Amine	Pd Source (mol %)	Ligand (mol %)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
Bromobenzene	Morpholine	Pd(OAc) ₂ (1.0)	DavePhos (1.5)	NaOtBu	Toluene	80	16	99	[1]
4-Chlorobenzonitrile	Piperidine	Pd ₂ (dba) ₃ (1.0)	DavePhos (2.0)	NaOtBu	Toluene	100	20	96	[1]
2-Bromopyridine	N-Methylaniline	Pd(OAc) ₂ (1.5)	DavePhos (2.25)	Cs ₂ CO ₃	Dioxane	100	24	89	[1]
1-Bromo-4-fluorobenzene	Dibenzylamine	Pd ₂ (dba) ₃ (0.5)	DavePhos (1.0)	K ₃ PO ₄	Toluene	90	18	94	[1]
4-Bromobiphenyl	Indole	Pd(OAc) ₂ (2.0)	DavePhos (3.0)	Cs ₂ CO ₃	Dioxane	110	24	85	[2]

Key Applications and Considerations

DavePhos has proven to be particularly effective in several key areas of C-N bond formation:

- **Pharmaceutical Synthesis:** In a notable large-scale application, chemists at Pfizer utilized a combination of **DavePhos** and cesium carbonate for the synthesis of the cholesteryl ester transfer protein inhibitor, Torcetrapib.[1] This highlights the ligand's utility in industrial settings

where robust and scalable processes are paramount. Careful control of the reaction temperature was found to be crucial for maintaining enantiomeric purity in this synthesis.[1]

- **Coupling of Challenging Substrates:** **DavePhos** demonstrates excellent performance in the amination of traditionally difficult substrates. This includes electron-rich and sterically hindered aryl chlorides, as well as various heteroaryl halides.
- **Amination with Diverse Nitrogen Nucleophiles:** The ligand is compatible with a broad spectrum of amines, including primary and secondary aliphatic and aromatic amines, as well as N-heterocycles like indole.[2] For the coupling of bromobenzene with phenothiazine, a catalyst system employing **DavePhos** achieved a 99% conversion.[3]

Experimental Protocols

The following protocols provide detailed methodologies for representative C-N coupling reactions utilizing the **DavePhos** ligand.

Protocol 1: General Procedure for the Palladium-Catalyzed Amination of an Aryl Bromide with a Primary Aliphatic Amine

This protocol describes the coupling of 4-bromoanisole with benzylamine.

Materials:

- 4-Bromoanisole (1.0 mmol, 187 mg)
- Benzylamine (1.2 mmol, 129 mg, 0.13 mL)
- Tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$) (0.005 mmol, 4.6 mg)
- **DavePhos** (0.01 mmol, 3.9 mg)
- Potassium Phosphate (K_3PO_4) (2.0 mmol, 424 mg)
- Anhydrous 1,4-Dioxane (5 mL)

Procedure:

- To an oven-dried Schlenk tube equipped with a magnetic stir bar, add $\text{Pd}_2(\text{dba})_3$, **DavePhos**, and K_3PO_4 .
- Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
- Add anhydrous 1,4-dioxane (3 mL) to the Schlenk tube, followed by 4-bromoanisole and benzylamine via syringe.
- Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
- Stir the reaction mixture vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- After the reaction is complete, cool the mixture to room temperature.
- Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
- Wash the filter cake with additional ethyl acetate (10 mL).
- Combine the organic filtrates and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4-methoxyphenyl)benzylamine.

Protocol 2: General Procedure for the Palladium-Catalyzed Amination of an Aryl Chloride with a Secondary Amine

This protocol details the coupling of 4-chlorotoluene with morpholine.

Materials:

- 4-Chlorotoluene (1.0 mmol, 126.5 mg, 0.12 mL)
- Morpholine (1.2 mmol, 104.5 mg, 0.105 mL)
- Palladium(II) Acetate ($\text{Pd}(\text{OAc})_2$) (0.02 mmol, 4.5 mg)

- **DavePhos** (0.03 mmol, 11.8 mg)
- Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)
- Anhydrous Toluene (5 mL)

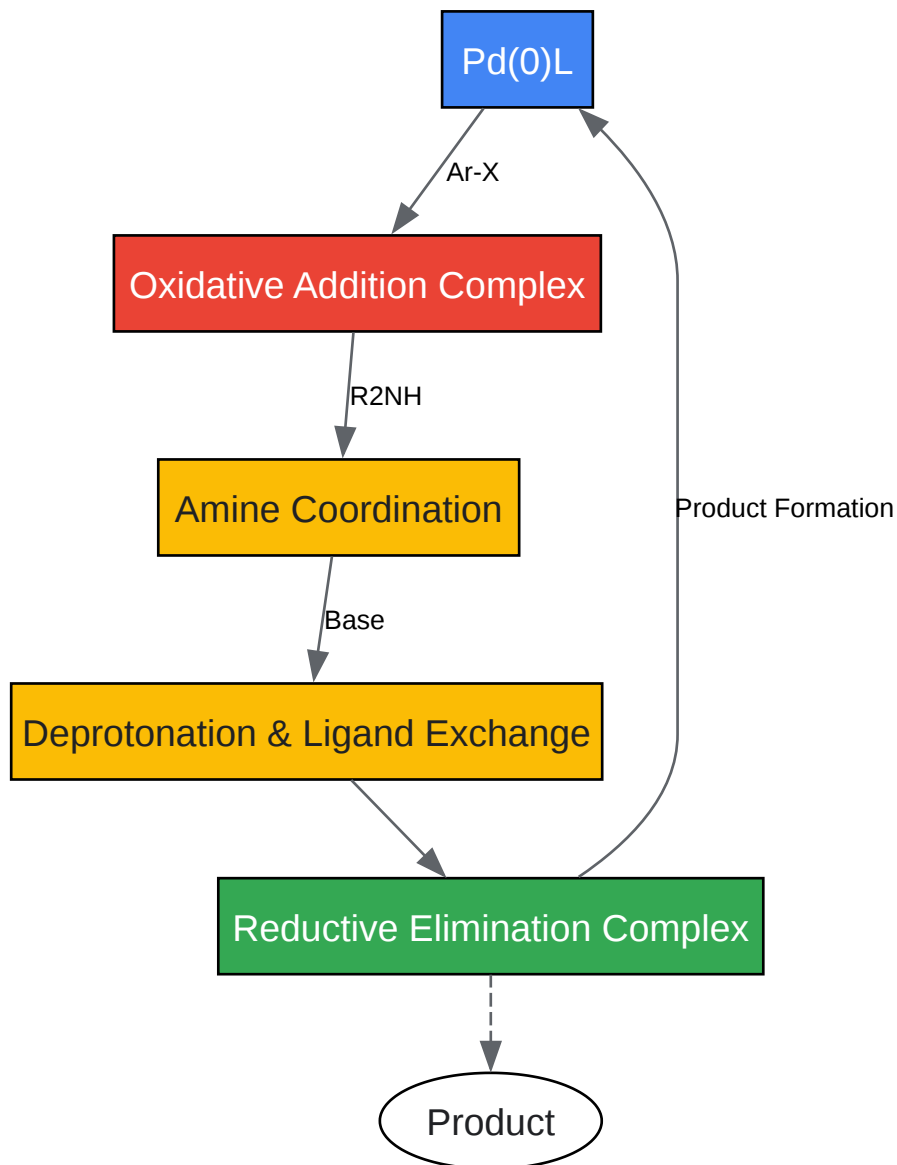
Procedure:

- In a glovebox, charge an oven-dried vial with a magnetic stir bar with Pd(OAc)₂, **DavePhos**, and NaOtBu.
- Seal the vial, remove it from the glovebox, and add anhydrous toluene (3 mL) followed by 4-chlorotoluene and morpholine via syringe.
- Place the reaction vial in a preheated heating block at 100 °C.
- Stir the reaction mixture for 18 hours.
- Upon completion, cool the reaction to room temperature.
- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL).
- Extract the mixture with ethyl acetate (3 x 15 mL).
- Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
- Remove the solvent in vacuo.
- Purify the residue by flash column chromatography on silica gel to afford the desired 4-(p-tolyl)morpholine.

Mandatory Visualizations

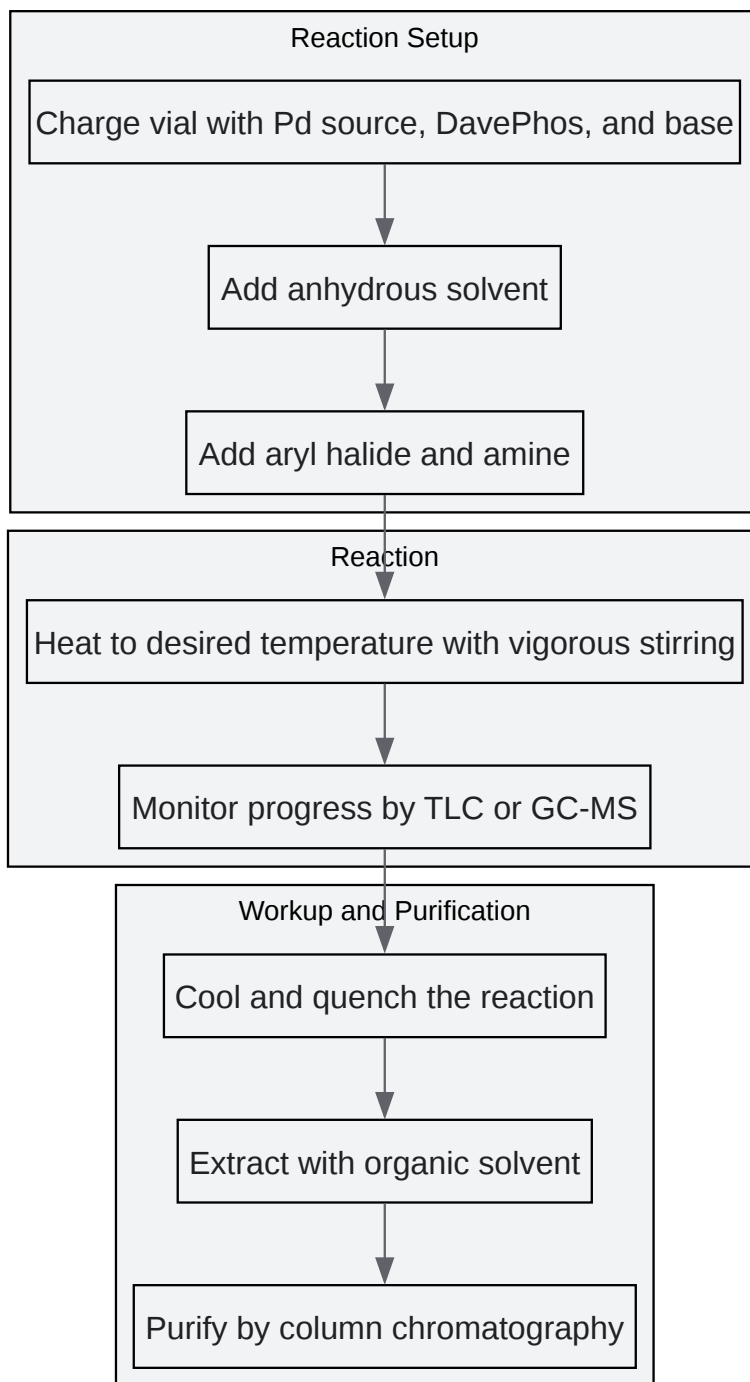
To further illustrate the experimental process, the following diagrams created using the DOT language are provided.

General Catalytic Cycle for Buchwald-Hartwig Amination

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Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Workflow for DavePhos-Catalyzed C-N Coupling



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Caption: General experimental workflow for a C-N coupling reaction.

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References

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